molecular formula C19H13BrN2O6 B11683049 {2-bromo-4-[(E)-(4-hydroxy-2,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid

{2-bromo-4-[(E)-(4-hydroxy-2,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B11683049
M. Wt: 445.2 g/mol
InChI Key: YMVYXJLYTZQKBH-MDWZMJQESA-N
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Description

2-(2-BROMO-4-{[(5E)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenoxyacetic acid moiety linked to a diazinane ring system, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-4-{[(5E)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps:

    Bromination: The starting material, 2-phenoxyacetic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Diazinane Formation: The brominated intermediate is then reacted with a suitable diazinane precursor, such as 1-phenyl-1,3-diazine-2,4,6-trione, under basic conditions to form the diazinane ring.

    Ylidene Formation: The final step involves the formation of the ylidene linkage by reacting the diazinane intermediate with formaldehyde or a similar aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the diazinane ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The diazinane ring and phenoxyacetic acid moiety could play crucial roles in binding to molecular targets, influencing pathways involved in inflammation, cell proliferation, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-BROMO-4-{[(5E)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID: Lacks the phenyl group on the diazinane ring.

    2-(2-BROMO-4-{[(5E)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPIONIC ACID: Has a propionic acid moiety instead of acetic acid.

Uniqueness

The presence of the phenyl group on the diazinane ring and the specific arrangement of functional groups make 2-(2-BROMO-4-{[(5E)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID unique. This structural uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H13BrN2O6

Molecular Weight

445.2 g/mol

IUPAC Name

2-[2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C19H13BrN2O6/c20-14-9-11(6-7-15(14)28-10-16(23)24)8-13-17(25)21-19(27)22(18(13)26)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,24)(H,21,25,27)/b13-8+

InChI Key

YMVYXJLYTZQKBH-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)Br)/C(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)C(=O)NC2=O

Origin of Product

United States

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